Cas no 2138140-57-3 (2-({(tert-butoxy)carbonylamino}methyl)bicyclo2.2.2octane-2-carboxylic acid)

2-({(tert-Butoxy)carbonylamino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its rigid bicyclo[2.2.2]octane scaffold enhances conformational stability, making it valuable in medicinal chemistry and peptide synthesis. The Boc group offers selective deprotection under mild acidic conditions, enabling controlled functionalization. This compound is particularly useful as a building block for constrained peptidomimetics or as a spacer in drug design, where its steric and electronic properties can influence target binding. Its high purity and well-defined structure ensure reproducibility in research applications. Suitable for further derivatization, it serves as a versatile intermediate in organic and bioorganic synthesis.
2-({(tert-butoxy)carbonylamino}methyl)bicyclo2.2.2octane-2-carboxylic acid structure
2138140-57-3 structure
Product Name:2-({(tert-butoxy)carbonylamino}methyl)bicyclo2.2.2octane-2-carboxylic acid
CAS No:2138140-57-3
MF:C15H25NO4
MW:283.363304853439
CID:4640764
PubChem ID:137698949
Update Time:2025-06-22

2-({(tert-butoxy)carbonylamino}methyl)bicyclo2.2.2octane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid
    • 2-({(tert-butoxy)carbonylamino}methyl)bicyclo2.2.2octane-2-carboxylic acid
    • Inchi: 1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-15(12(17)18)8-10-4-6-11(15)7-5-10/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18)
    • InChI Key: MZQPPDIATYQATE-UHFFFAOYSA-N
    • SMILES: C12CCC(CC1)CC2(CNC(OC(C)(C)C)=O)C(O)=O

2-({(tert-butoxy)carbonylamino}methyl)bicyclo2.2.2octane-2-carboxylic acid Pricemore >>

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Additional information on 2-({(tert-butoxy)carbonylamino}methyl)bicyclo2.2.2octane-2-carboxylic acid

Introduction to 2-({(tert-butoxy)carbonylamino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid (CAS No. 2138140-57-3)

2-({(tert-butoxy)carbonylamino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid (CAS No. 2138140-57-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as TBAMBOC, is a bicyclic amino acid derivative that has garnered attention for its unique structural properties and potential therapeutic applications.

The chemical structure of 2-({(tert-butoxy)carbonylamino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid consists of a bicyclo[2.2.2]octane core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid moiety. The Boc protecting group is commonly used in organic synthesis to temporarily block the reactivity of the amino group, allowing for selective functionalization and subsequent deprotection when desired.

Recent studies have highlighted the importance of bicyclic amino acids in the design and synthesis of peptidomimetics and protein inhibitors. The rigid structure of the bicyclo[2.2.2]octane core provides enhanced conformational stability, which can be crucial for maintaining the bioactivity of peptides and small molecules in biological environments. This makes 2-({(tert-butoxy)carbonylamino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid an attractive building block for the development of novel therapeutics.

In the context of drug discovery, TBAMBOC has been explored for its potential to enhance the pharmacokinetic properties of peptides and small molecules. The introduction of this compound into peptide sequences can improve solubility, stability, and bioavailability, which are critical factors in the success of therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that incorporating TBAMBOC into a peptide sequence significantly increased its resistance to proteolytic degradation, thereby extending its half-life in vivo.

The synthetic accessibility of 2-({(tert-butoxy)carbonylamino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid has also been a subject of interest in the scientific community. Various synthetic routes have been developed to efficiently produce this compound on both laboratory and industrial scales. One notable method involves the ring-closing metathesis (RCM) reaction, which allows for the formation of the bicyclo[2.2.2]octane core with high stereoselectivity and yield.

Beyond its use in medicinal chemistry, TBAMBOC has found applications in materials science and polymer chemistry. The rigid structure and functional groups present in this compound make it suitable for the synthesis of advanced materials with tailored properties, such as self-assembling monolayers and stimuli-responsive polymers.

In conclusion, 2-({(tert-butoxy)carbonylamino}methyl)bicyclo[2.2.2]octane-2-carboxylic acid (CAS No. 2138140-57-3) is a multifaceted compound with a wide range of applications in various scientific disciplines. Its unique structural features and synthetic accessibility make it an invaluable tool for researchers working on the development of new drugs, materials, and chemical systems.

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